3-Bromo-4'-chlorobenzhydryl chloride

Description

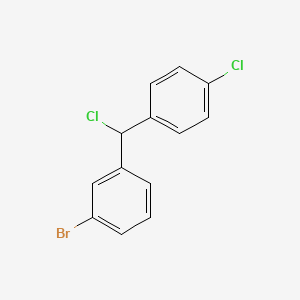

3-Bromo-4'-chlorobenzhydryl chloride is a halogenated benzhydryl compound characterized by a central methylene group bonded to two aromatic rings: one substituted with a bromine atom at the 3-position and the other with a chlorine atom at the 4'-position, with an additional chloride substituent on the central carbon. This structure positions it as a versatile alkylating agent, particularly in pharmaceutical synthesis. Its reactivity as a benzhydryl chloride makes it valuable for constructing complex molecules via nucleophilic substitution reactions.

Properties

CAS No. |

96223-09-5 |

|---|---|

Molecular Formula |

C13H9BrCl2 |

Molecular Weight |

316.0 g/mol |

IUPAC Name |

1-bromo-3-[chloro-(4-chlorophenyl)methyl]benzene |

InChI |

InChI=1S/C13H9BrCl2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13H |

InChI Key |

OFJXCSSTIRDXRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Reactivity : Benzoyl chlorides (e.g., 4-Bromobenzoyl chloride) undergo nucleophilic acyl substitution, forming amides or esters . In contrast, benzhydryl chlorides participate in SN1/SN2 reactions, transferring alkyl groups to nucleophiles.

- Applications : Benzoyl chlorides are widely used in polymer and dye synthesis, whereas benzhydryl chlorides are niche intermediates for antimalarial agents (e.g., chlorobenzhydryl ureas) .

Benzhydryl and Related Aryl Chlorides

Key Insights :

- Toxicity Profile : Chlorobenzhydryl derivatives exhibit lower cytotoxicity than primaquine, suggesting safer therapeutic profiles .

Bromo/Chloro-Substituted Aromatic Compounds

Commercial Considerations :

- Bromo/chloro-substituted compounds are generally expensive due to halogenation steps. The target compound’s cost is expected to exceed simpler derivatives like 4-Bromobenzoyl chloride (¥6,800 for 25g) .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-4'-chlorobenzhydryl chloride, and how do reaction parameters affect yield?

Answer:

The synthesis of this compound typically involves halogenation of a benzhydryl chloride precursor. A common approach includes:

- Step 1: Bromination at the 3-position of one benzene ring using a brominating agent (e.g., Br₂ with FeBr₃ as a catalyst) under anhydrous conditions.

- Step 2: Chlorination at the 4'-position of the second benzene ring via electrophilic substitution (e.g., Cl₂ with AlCl₃).

Critical Parameters: - Temperature: Excess heat (>80°C) may lead to over-halogenation or decomposition. Maintain 40–60°C for controlled reactivity .

- Solvent: Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and minimize side reactions .

- Catalyst Purity: Impurities in Lewis acids (e.g., AlCl₃) can reduce regioselectivity.

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- 1H/13C NMR: Identify substituent positions via chemical shifts. For example:

- IR Spectroscopy: Confirm C-Cl (550–600 cm⁻¹) and C-Br (650–700 cm⁻¹) stretches.

- HPLC: Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Basic: What safety protocols are essential when handling this compound?

Answer:

- GHS Hazards: Classified as skin corrosion (1B) and severe eye damage (1) due to acyl chloride reactivity .

- PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation.

- Spill Management: Neutralize with dry sodium bicarbonate; avoid water to prevent exothermic hydrolysis .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Answer:

- Purity Verification: Recrystallize using hexane/ethyl acetate (3:1) and compare HPLC retention times with literature values .

- Crystallography: Single-crystal X-ray diffraction (as in for analogous compounds) confirms molecular geometry and substituent positions .

- Controlled Replication: Repeat synthesis under inert atmosphere (N₂/Ar) to exclude moisture-induced degradation .

Advanced: What strategies mitigate decomposition during nucleophilic substitution reactions with this compound?

Answer:

- Temperature Control: Conduct reactions at 0–4°C to slow hydrolysis of the benzhydryl chloride group .

- Solvent Choice: Use aprotic solvents (e.g., THF) to stabilize intermediates and reduce nucleophilic interference.

- Additives: Add molecular sieves to scavenge trace water, preserving electrophilic reactivity .

Advanced: How does the electronic interplay between bromine and chlorine substituents influence regioselectivity in further functionalization?

Answer:

- Bromine (3-position): Acts as a weak electron-withdrawing group, directing electrophiles to the para position of its ring.

- Chlorine (4'-position): Exerts an ortho/para-directing effect, but steric hindrance at the 4'-position favors meta substitution on the second ring.

Experimental Validation: - Use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict reaction sites .

- Conduct competitive coupling reactions (e.g., Suzuki-Miyaura) with varying catalysts to validate regiochemical outcomes .

Advanced: How can computational methods optimize the design of derivatives using this compound?

Answer:

- Molecular Docking: Screen derivatives for binding affinity to target proteins (e.g., kinase inhibitors) using AutoDock Vina .

- QSAR Modeling: Correlate substituent effects (e.g., Hammett σ constants) with biological activity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.